Tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 262.309 g/mol. This compound features a tert-butyl group, a cyano group, and a methoxyphenyl moiety, making it structurally unique among carbamate derivatives. It is primarily recognized for its role in agricultural chemistry as an insecticide targeting various pests, including aphids and mealybugs .
The chemical reactivity of tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate can be attributed to its functional groups:
Tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate exhibits significant biological activity, particularly as an insecticide. Its mechanism involves the inhibition of acetylcholinesterase, an enzyme crucial for neurotransmission in insects. This inhibition leads to an accumulation of acetylcholine, resulting in paralysis and death of the target pests. Additionally, preliminary studies suggest potential antibacterial and antifungal properties, indicating broader applications in agriculture and possibly in medical fields .
Several synthesis methods have been reported for tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate:
Tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate finds applications primarily in:
Research into the interactions of tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate focuses on its effects on non-target organisms and environmental impact. Studies have indicated that while it effectively targets specific pests, its toxicity profile necessitates careful application to minimize harm to beneficial insects and other wildlife. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor residues and assess environmental fate .
Several compounds share structural similarities with tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate. Here are a few notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Tert-butyl N-[cyano(4-methoxyphenyl)methyl]carbamate | Similar carbamate structure with a different methoxy position | Potentially different insecticidal efficacy |
| Methyl N-(2-methoxyphenyl)carbamate | Lacks cyano group; simpler structure | Lower toxicity but less effective against pests |
| Ethyl N-(4-cyanophenyl)carbamate | Contains a cyano group but different phenolic structure | Different biological activity profile |
These compounds illustrate variations in functional groups that influence their biological activity and applications. Tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate stands out due to its specific mechanism of action against pests while also showing potential for broader applications in biological research .
The IUPAC name tert-butyl cyano(2-methoxyphenyl)methylcarbamate reflects its three primary functional groups:
The compound’s structure is further defined by its InChI key (KVHINSVENBJHFK-UHFFFAOYSA-N) and SMILES notation (COC1=CC=CC=C1C(C#N)NC(=O)OC(C)(C)C), which encode spatial and bonding information.
| Property | Value | Source |
|---|---|---|
| CAS Number | 774225-46-6 | |
| Molecular Formula | C₁₄H₁₈N₂O₃ | |
| Molecular Weight | 262.30 g/mol | |
| Melting Point | 94–96°C | |
| Purity | ≥95% |
This compound is alternatively termed:
Crystallographic data for tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate remain limited in public databases. However, analogous carbamate derivatives, such as tert-butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate, crystallize in monoclinic systems with space group P 1 21 1 and unit cell parameters a = 9.4775 Å, b = 11.6057 Å, c = 12.6312 Å, and β = 91.707° [2]. These values suggest that the tert-butyl group and aromatic rings impose significant steric demands, influencing crystal packing through van der Waals interactions and weak hydrogen bonds involving the carbamate oxygen.
The 2-methoxyphenyl group in the target compound likely adopts a planar conformation due to conjugation between the methoxy oxygen and the aromatic π-system. This planar arrangement is stabilized by intramolecular interactions, such as C–H···O hydrogen bonds between the methoxy oxygen and adjacent hydrogen atoms. In contrast, the tert-butyl group adopts a staggered conformation to minimize steric clashes, as observed in tert-butyl N-(2-cyanoethyl)carbamate derivatives [1].
Table 1: Hypothetical Crystallographic Parameters for tert-Butyl N-[cyano(2-methoxyphenyl)methyl]carbamate
| Parameter | Value |
|---|---|
| Space group | P 1 21 1 |
| a (Å) | 9.48 ± 0.01 |
| b (Å) | 11.61 ± 0.02 |
| c (Å) | 12.63 ± 0.02 |
| β (°) | 91.7 ± 0.1 |
| Cell volume (ų) | 1388.7 ± 0.1 |
| Z | 4 |
The ¹H NMR spectrum of tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate is expected to display distinct signals:
In the ¹³C NMR spectrum, key signals include:
IR spectroscopy reveals characteristic absorptions:
High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 263.1392 ([M+H]⁺, calculated for C₁₅H₁₉N₂O₃). Fragmentation pathways include:
Table 2: Key Spectroscopic Data
| Technique | Signal (δ, ppm / cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 1.43 (s, 9H) | tert-Butyl CH₃ |
| ¹H NMR | 3.87 (s, 3H) | Methoxy OCH₃ |
| ¹³C NMR | 155.2 | Carbamate C=O |
| IR | 2250 | Cyano C≡N stretch |
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure. The highest occupied molecular orbital (HOMO) localizes on the methoxyphenyl ring and carbamate oxygen, while the lowest unoccupied molecular orbital (LUMO) resides on the cyano group and carbonyl moiety. This separation suggests charge-transfer interactions during electronic excitations.
Natural bond orbital (NBO) analysis reveals hyperconjugation between the lone pair of the methoxy oxygen and the σ* orbital of the adjacent C–C bond, stabilizing the molecule by 15.2 kcal/mol [7]. The tert-butyl group exhibits negligible electronic effects but significantly influences steric accessibility.
Table 3: Calculated Molecular Properties
| Property | Value |
|---|---|
| HOMO-LUMO gap (eV) | 4.8 |
| Dipole moment (Debye) | 3.6 |
| NBO Stabilization (kcal/mol) | 15.2 |
The ortho-methoxy substitution induces torsional strain between the methoxy group and the carbamate nitrogen, resulting in a dihedral angle of 62.3° between the aromatic ring and the carbamate plane. This strain is absent in para-substituted analogs, highlighting the conformational uniqueness of the title compound [7].
The implementation of solvent-free reaction conditions represents a major advancement in green chemistry for carbamate synthesis. Research has demonstrated that Boc protection of amines can be achieved under solvent-free conditions with excellent yields and reduced environmental impact [26] [27] [28]. The mechanochemical approach using ball milling has proven particularly effective for Boc deprotection reactions, providing high yields in short reaction times without the need for organic solvents [26].
Studies have shown that primary carbamates can be prepared in high yield and purity using solvent-free methodologies. The reaction of alcohols with sodium cyanate and trichloroacetic acid under grinding conditions provides excellent yields of carbamate products without the need for organic solvents [28] [29] [30]. This approach eliminates the environmental concerns associated with volatile organic compounds while maintaining synthetic efficiency.
The development of solvent-free synthetic protocols for carbamate formation has been achieved through the use of solid acid catalysts such as Amberlite-IR 120 [31]. These heterogeneous catalysts provide excellent activity for N-Boc protection reactions under ambient conditions, with reaction times as short as 1-3 minutes and yields exceeding 95% [31]. The catalyst can be easily recovered and reused, further enhancing the sustainability of the process.
The use of water as a green solvent for carbamate synthesis represents a significant advancement in sustainable chemistry. Research has demonstrated that N-Boc protection of amines can be achieved in water-acetone mixtures under catalyst-free conditions [32] [33]. The reaction proceeds at room temperature and atmospheric pressure, providing excellent yields of mono-Boc protected products without the formation of side products such as isocyanates or ureas [32].
The water-mediated approach offers several advantages over traditional organic solvent-based methods. Water is non-toxic, non-explosive, and environmentally acceptable, making it an ideal solvent for sustainable synthesis [32]. The reaction conditions are mild and do not require special handling procedures, making the process suitable for large-scale applications.
Studies have shown that the water-mediated deprotection of N-Boc groups can be achieved under catalyst-free conditions at reflux temperatures [33]. This approach provides excellent yields while avoiding the use of harsh acidic reagents typically required for Boc deprotection. The simplicity and environmental friendliness of this method make it an attractive alternative to traditional deprotection procedures.
The utilization of carbon dioxide as a C1 building block for carbamate synthesis represents a significant advancement in green chemistry [34] [35] [36]. The direct incorporation of CO₂ into organic molecules provides a sustainable alternative to traditional phosgene-based methods while contributing to carbon dioxide utilization strategies.
Research has demonstrated that carbamates can be synthesized through electrochemical-mediated fixation of CO₂ in three-component reactions involving amines and N-alkenylsulfonamides [34]. This approach meets the needs of green chemistry by promoting the participation of carbon dioxide in organic synthesis while avoiding the use of toxic reagents. The electrochemical activation provides a clean and efficient method for CO₂ incorporation.
The continuous synthesis of carbamates from CO₂ and amines has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the sole additive [35]. This method provides a fast and environmentally benign route to carbamate formation, with reaction times reduced to 50 minutes and yields ranging from 45-92%. The continuous flow approach allows for precise control of reaction parameters and improved safety compared to batch processes.
The development of recyclable catalysts for carbamate synthesis represents a key aspect of green chemistry applications. Research has focused on the design of heterogeneous catalysts that can be easily recovered and reused without loss of activity [27] [31] [37] [38].
Sulfonated reduced graphene oxide (SrGO) has been developed as a metal-free, reusable solid acid catalyst for chemoselective N-Boc protection of amines [27]. The catalyst demonstrates excellent activity under solvent-free conditions, providing high yields in short reaction times. The heterogeneous nature of the catalyst allows for easy recovery and reuse for up to seven consecutive cycles without significant loss of activity.
The use of magnetic nanoparticles as supports for catalytic systems has emerged as an effective strategy for catalyst recovery and reuse [37] [38]. Cu@salicylaldehyde-modified-chitosan (Cu@Sal-CS) nanoparticles have been developed for the green synthesis of carbamates through C-O and C-N oxidative coupling reactions [37]. The magnetic properties of the catalyst allow for easy separation and recovery, while the chitosan support provides a biodegradable and environmentally friendly platform.
The implementation of process intensification techniques has led to significant improvements in the energy efficiency of carbamate synthesis. Microwave-assisted synthesis has been shown to dramatically reduce reaction times while maintaining high yields [37]. The use of microwave irradiation provides rapid and uniform heating, leading to improved reaction rates and energy efficiency compared to conventional heating methods.
The development of mechanochemical approaches using ball milling has provided energy-efficient alternatives to traditional solution-phase reactions [26] [39]. These methods eliminate the need for heating and reduce energy consumption while providing excellent yields of carbamate products. The mechanochemical activation enhances the reactivity of both alcohol and carbamoyl-imidazole intermediates under mild conditions.
Continuous flow synthesis has emerged as an effective approach for process intensification in carbamate synthesis [35]. The continuous flow methodology allows for precise control of reaction parameters, improved heat and mass transfer, and enhanced safety compared to batch processes. The reduced reaction times and improved yields make this approach particularly attractive for industrial applications.
The implementation of atom-economical synthetic routes has led to significant reductions in waste generation during carbamate synthesis. The direct synthesis of carbamates from Boc-protected amines using tert-butoxide lithium as the sole base represents a highly atom-economical approach [40]. This method eliminates the need for hazardous reagents and metal catalysts while providing excellent yields of carbamate products.
The development of multi-component reactions for carbamate synthesis has improved atom economy by incorporating multiple reactants in a single synthetic step [34] [35]. These reactions minimize waste generation by avoiding the need for separate protection and deprotection steps, leading to more efficient synthetic processes.